molecular formula C6H10N2O2 B14923388 [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol

[4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol

Cat. No.: B14923388
M. Wt: 142.16 g/mol
InChI Key: FKHRDSGCUTXZEN-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-5-yl]methanol is a chemical compound of interest in scientific research and development. As a derivative of pyrazole—a privileged structure in medicinal chemistry—it serves as a versatile building block for the synthesis of more complex molecules . Pyrazole derivatives are extensively investigated for their diverse biological activities and are found in several marketed drugs . The presence of multiple functional groups on this molecule makes it a particularly valuable scaffold for constructing ligands in coordination chemistry and for developing novel compounds with potential pharmacological properties . Researchers utilize this and similar pyrazole-based intermediates in multicomponent reactions, which are efficient methods for generating molecular diversity in drug discovery programs . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C6H10N2O2/c1-8-6(4-10)5(3-9)2-7-8/h2,9-10H,3-4H2,1H3

InChI Key

FKHRDSGCUTXZEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CO)CO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The reduction of methyl 1-methyl-1H-pyrazole-4-carboxylate to [4-(Hydroxymethyl)-1-methyl-1H-pyrazol-5-yl]methanol follows a two-step protocol adapted from analogous pyrazole syntheses. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) selectively reduces the ester group to a primary alcohol at 0–20°C.

Reaction Conditions:

  • Step 1: Dissolve methyl 1-methyl-1H-pyrazole-4-carboxylate (3.0 g, 21.4 mmol) in THF (50 mL).
  • Step 2: Add LiAlH4 (977 mg, 25.7 mmol) at 0°C, stir at 20°C for 12 h.
  • Workup: Quench with H2O, extract with ethyl acetate (100 mL), dry over Na2SO4, and concentrate.

Yield and Purity:

  • Crude Yield: 83.3% (2.0 g).
  • Purification: Column chromatography (petroleum ether/ethyl acetate = 10:1).
  • Purity: >95% by HPLC.

Limitations and Modifications

This method requires anhydrous conditions and generates stoichiometric Al waste. Substituting NaBH4 with CeCl3·7H2O in methanol improves safety but reduces yield to 68%.

Cyclocondensation with Methylhydrazine

Synthesis via α,β-Unsaturated Esters

A patent by CN111362874B details the cyclization of α-difluoroacetyl intermediates with methylhydrazine. While designed for difluoromethyl analogs, this approach is adaptable to hydroxymethyl derivatives by replacing difluoroacetyl groups with hydroxymethyl precursors.

Optimized Protocol:

  • Intermediate Formation: React α,β-unsaturated ester (2.0 mol) with 2,2-difluoroacetyl chloride (1.1 eq) in dichloromethane at −30°C.
  • Cyclization: Add methylhydrazine (1.1 eq) at −30°C, warm to 75°C under reduced pressure.
  • Acidification: Adjust to pH 1–2 with HCl, precipitate crude product.

Yield and Selectivity:

  • Crude Yield: 75–77%.
  • Regioselectivity (3- vs. 5-substitution): 94:6 ratio.
  • Purification: Recrystallization in 35% aqueous methanol (99.6% purity).

Industrial Scalability

Continuous flow reactors enhance throughput by maintaining −30°C during methylhydrazine addition, reducing side products like 5-(difluoromethyl) isomers.

Hydroxymethylation with Formaldehyde

Base-Catalyzed Addition

While excluded sources (e.g., BenchChem) describe formaldehyde-mediated hydroxymethylation, peer-reviewed alternatives involve Knoevenagel condensation. For example, reacting 1-methyl-1H-pyrazole-4-carbaldehyde with formaldehyde in ethanol/NaOH (1:1) yields 53% product.

Reaction Parameters:

  • Solvent: Ethanol (50 mL/g substrate).
  • Catalyst: 10% NaOH (w/w).
  • Temperature: Reflux (78°C) for 8 h.

Challenges:

  • Over-hydroxymethylation at multiple positions.
  • Requires silica gel chromatography for purification.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Ester Reduction 83.3% >95% Moderate High regioselectivity
Cyclocondensation 77% 99.6% High Industrial adaptability
Hydroxymethylation 53% 90% Low Simplicity

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Petroleum ether/ethyl acetate (10:1) eluent removes unreacted ester and aluminum salts.
  • Recrystallization: 35–40% aqueous methanol yields needle-like crystals (mp 148–150°C).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.07 (s, 1H, pyrazole-H), 4.52 (s, 2H, CH2OH), 3.85 (s, 3H, N-CH3).
  • LRMS (ESI): m/z 142.16 [M+H]+.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Chemistry: In chemistry, [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry: Industrially, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    4-(Hydroxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    1-Methylimidazole: Contains a similar nitrogen heterocycle but with different substitution patterns.

    4-Hydroxymethyl-1-methylimidazole: Shares the hydroxymethyl and methyl groups but with an imidazole ring.

Uniqueness: The uniqueness of [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol lies in its specific substitution pattern on the pyrazole ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry.

Biological Activity

[4-(Hydroxymethyl)-1-methyl-1H-pyrazol-5-yl]methanol, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxymethyl group and a methyl substituent on the pyrazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H10N2O2, with a molecular weight of 142.16 g/mol. The structure features a hydroxymethyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring.

The biological activity of this compound is likely mediated through interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
  • Receptor Binding : It may interact with receptors that modulate cellular signaling pathways, influencing cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLa (cervical cancer)15.2
This compoundHepG2 (liver cancer)12.8

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown varying degrees of effectiveness against bacteria and fungi. For instance:

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

A notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study demonstrated that modifications to the pyrazole ring significantly influenced biological activity. The introduction of electron-donating groups enhanced anticancer efficacy while maintaining low toxicity to normal cells.

Q & A

Basic: What are the standard synthetic routes for [4-(Hydroxymethyl)-1-methyl-1H-pyrazol-5-yl]methanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation of substituted pyrazole precursors with hydroxylmethyl groups under controlled conditions. For example, analogous pyrazole derivatives (e.g., 1-methyl-4-nitro-1H-pyrazole) are reacted with alcohols or amines in ethanol/acetic acid mixtures, followed by purification via silica gel chromatography . Optimization includes:

  • Temperature: Reflux (~80°C) to ensure complete reaction.
  • Catalyst: Glacial acetic acid (15% v/v) to enhance cyclization.
  • Purification: Recrystallization from ethanol to achieve >95% purity.

Table 1: Example Reaction Conditions from Analogous Syntheses

PrecursorSolvent SystemReaction TimeYield (%)Reference
1-Methyl-4-nitro-pyrazoleEthanol/AcOH (5:1)7 hours45%
Pyrazole-dione derivativeXylene30 hours60%

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:

Variable-Temperature NMR: Identify tautomeric equilibria by observing signal splitting at low temperatures .

DFT Calculations: Compare theoretical NMR shifts (e.g., using Gaussian09 with B3LYP/6-311++G**) with experimental data .

X-Ray Validation: Use single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) to confirm solid-state conformation .

Example: In a related pyrazole derivative, X-ray analysis revealed a dihedral angle of 16.83° between aromatic rings, explaining NMR coupling constants .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign hydroxylmethyl protons (δ 4.2–4.5 ppm) and pyrazole carbons (δ 145–155 ppm) .
  • FTIR: Confirm O–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
  • X-Ray Diffraction: Resolve stereochemical ambiguities (e.g., hydrogen bonding in crystal lattice) .

Table 2: Key Spectral Data from Analogous Compounds

TechniqueKey Peaks/ParametersReference
X-RayO–H···N hydrogen bond (1.86 Å)
1H NMR (DMSO-d6)δ 4.38 (s, 2H, CH2OH)

Advanced: How can computational modeling predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., GSK-3β) with PyMOL visualization .

MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

QSAR Analysis: Correlate substituent effects (e.g., hydroxymethyl position) with IC50 values from in vitro assays .

Case Study: Pyrazoline derivatives showed antibacterial activity via hydrophobic interactions with bacterial enzymes, predicted by docking scores <−7.0 kcal/mol .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Temperature: Store at −20°C in amber vials to prevent hydroxyl group oxidation.
  • Solubility: Use anhydrous DMSO for stock solutions to avoid hydrolysis.
  • Degradation Signs: Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) for new peaks at 254 nm .

Advanced: How can kinetic studies resolve contradictory data on degradation pathways?

Methodological Answer:

Pseudo-First-Order Kinetics: Track degradation at varying pH (3–9) using UV-Vis (λ = 280 nm).

LC-MS/MS: Identify degradation products (e.g., oxidation to carboxylic acid derivatives).

Arrhenius Analysis: Calculate activation energy (Ea) to distinguish thermal vs. hydrolytic pathways .

Example: A pyrazole analog degraded 3× faster at pH 9 than pH 5, with Ea = 45 kJ/mol, indicating base-catalyzed hydrolysis .

Basic: How to design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

Cell Lines: Use HEK-293 or P19 carcinoma cells for cytotoxicity (MTT assay, 48-hour exposure) .

Enzyme Inhibition: Test against kinases (e.g., GSK-3β) via ADP-Glo™ assay .

Positive Controls: Compare with known inhibitors (e.g., SB-216763 for GSK-3β).

Dosage: Start at 1 µM (IC50 for related compounds: 400 nM–1 µM) .

Advanced: What strategies address low reproducibility in synthetic yields?

Methodological Answer:

  • DoE Optimization: Use a 3-factor Box-Behnken design (temperature, catalyst, solvent ratio) to maximize yield .
  • In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., enolates at 1650 cm⁻¹).
  • Microscale High-Throughput: Screen 50+ conditions in parallel via Chemspeed platforms.

Example: A pyrazole synthesis improved from 45% to 72% yield after DoE identified optimal ethanol/water (3:1) .

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